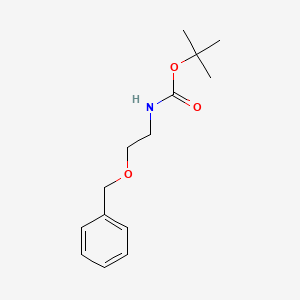

Tert-butyl 2-(benzyloxy)ethylcarbamate

Descripción

Tert-butyl 2-(benzyloxy)ethylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a benzyloxyethyl moiety. This compound is widely used in organic synthesis, particularly for protecting amine functionalities during multi-step reactions . The Boc group provides stability under basic conditions and is cleavable under acidic conditions, while the benzyloxy group offers additional protection for alcohols, removable via hydrogenolysis. Its molecular formula is inferred as C₁₄H₂₁NO₃ (molecular weight ≈ 263.3 g/mol), though exact values depend on stereochemical and substituent variations .

Propiedades

Fórmula molecular |

C14H21NO3 |

|---|---|

Peso molecular |

251.32 g/mol |

Nombre IUPAC |

tert-butyl N-(2-phenylmethoxyethyl)carbamate |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-10-17-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) |

Clave InChI |

DTQBVWZTMCRKHX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NCCOCC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Reactivity |

|---|---|---|---|---|

| This compound | C₁₄H₂₁NO₃* | ~263.3 | Boc, benzyloxy, ethyl linker | Amine protection, peptide synthesis |

| Tert-butyl 2-aminoethylcarbamate | C₇H₁₆N₂O₂ | 160.21 | Boc, primary amine | Drug intermediates, nucleophilic reactions |

| Tert-butyl (benzyloxy)(phenethyl)carbamate | C₂₀H₂₅NO₃ | 327.42 | Boc, benzyloxy, phenethyl | Lipophilic intermediates, medicinal chemistry |

| Tert-butyl benzyl(2-oxoethyl)carbamate | C₁₄H₁₉NO₃ | 249.31 | Boc, benzyl, ketone | Aldehyde precursors, electrophilic reactions |

| Tert-butyl 2-(1H-pyrrol-1-yl)ethylcarbamate | C₁₁H₁₈N₂O₂ | 226.28 | Boc, pyrrole ring | Aromatic interactions, coordination chemistry |

*Inferred based on structural analogs; exact values may vary.

Structural and Functional Differences

Tert-butyl 2-aminoethylcarbamate (): Lacks the benzyloxy group, featuring a primary amine instead. Higher polarity due to the amine group, enhancing solubility in polar solvents. Reactivity: The amine group participates in nucleophilic substitutions (e.g., acylation), making it suitable for constructing drug scaffolds .

Tert-butyl (benzyloxy)(phenethyl)carbamate () :

- Incorporates a phenethyl group, increasing hydrophobicity (logP ≈ 4.2 vs. ~2.5 for the target compound).

- Applications: Used in synthesizing lipophilic drug candidates with improved membrane permeability .

Reactivity and Stability

- Boc Group Stability : All compounds share acid-labile Boc protection. However, the benzyloxy group in the target compound adds base sensitivity, whereas the phenethyl analog () is more resistant to basic conditions .

- Deprotection: The benzyloxy group in the target compound requires hydrogenolysis (H₂/Pd-C), while the oxo group in ’s compound allows reductive amination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.